Benzyl-PEG36-alcohol
CAS No.:
Cat. No.: VC16019675
Molecular Formula: C79H152O37
Molecular Weight: 1694.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C79H152O37 |
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Molecular Weight | 1694.0 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C79H152O37/c80-6-7-81-8-9-82-10-11-83-12-13-84-14-15-85-16-17-86-18-19-87-20-21-88-22-23-89-24-25-90-26-27-91-28-29-92-30-31-93-32-33-94-34-35-95-36-37-96-38-39-97-40-41-98-42-43-99-44-45-100-46-47-101-48-49-102-50-51-103-52-53-104-54-55-105-56-57-106-58-59-107-60-61-108-62-63-109-64-65-110-66-67-111-68-69-112-70-71-113-72-73-114-74-75-115-76-77-116-78-79-4-2-1-3-5-79/h1-5,80H,6-78H2 |
Standard InChI Key | NWJBXCVRZNQLFE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Introduction
Chemical Structure and Molecular Properties
Benzyl-PEG36-alcohol (CAS: HY-138323) is a polyethyleneglycol (PEG)-based bifunctional linker with the molecular formula C₇₉H₁₅₂O₃₇ and a molecular weight of 1,694.03 g/mol . The molecule comprises three distinct regions:
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Benzyl Group: A hydrophobic aromatic ring derived from benzyl alcohol (C₆H₅CH₂OH), which serves as a protective moiety.
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PEG36 Spacer: A hydrophilic chain of 36 ethylene oxide repeating units, conferring water solubility and flexibility.
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Terminal Alcohol Group: A primary alcohol (-OH) enabling further conjugation to target ligands .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 1,694.03 g/mol | |
Solubility | High in aqueous media | |
Storage Conditions | Follow Certificate of Analysis | |
Hydrophilicity | Enhanced by PEG36 spacer |
The extended PEG chain mitigates aggregation and improves pharmacokinetic profiles by increasing hydrodynamic radius and reducing immunogenicity .
Synthesis and Functionalization
The synthesis of Benzyl-PEG36-alcohol involves sequential ethoxylation reactions, where ethylene oxide monomers are polymerized onto a benzyl alcohol initiator. The benzyl group is retained as a protective moiety, which can be selectively removed under acidic conditions to expose reactive sites for downstream applications . The terminal alcohol group allows covalent attachment to electrophilic groups (e.g., carboxylic acids, amines) in PROTAC assemblies .
Role in PROTAC Development
PROTACs are heterobifunctional molecules designed to degrade target proteins via the ubiquitin-proteasome system. Benzyl-PEG36-alcohol serves as a critical linker in these constructs, bridging two ligands:
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E3 Ubiquitin Ligase Binder: Recruits cellular machinery for protein tagging.
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Target Protein Binder: Specifically binds the protein of interest .
Advantages of PEG-Based Linkers
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Enhanced Solubility: The PEG36 spacer improves aqueous solubility, addressing challenges associated with hydrophobic PROTACs .
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Reduced Steric Hindrance: The flexible PEG chain allows optimal orientation of ligands for simultaneous binding .
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Tunable Pharmacokinetics: PEG length modulates blood circulation time and tissue penetration .
Case Study: PROTAC Efficacy
A seminal study by An et al. (2018) demonstrated that PEGylated linkers like Benzyl-PEG36-alcohol significantly improved PROTAC-mediated degradation of oncogenic proteins compared to non-PEGylated variants . The extended linker facilitated ternary complex formation between the PROTAC, target protein, and E3 ligase, enhancing ubiquitination efficiency .
Physicochemical and Biological Behavior
Biocompatibility
While benzyl alcohol alone has low toxicity (LD₅₀ = 3.1 g/kg in rats) , the safety profile of Benzyl-PEG36-alcohol remains under investigation. Current data classify it as "for research use only," with no validation for medical applications .
Comparative Analysis with Shorter PEG Variants
Shorter PEG linkers (e.g., PEG6) offer reduced steric bulk but suffer from limited solubility and faster renal clearance. Benzyl-PEG36-alcohol’s extended chain optimizes balance between solubility and molecular size, as shown in Table 2.
Table 2: PEG Linker Comparison
Linker | PEG Units | Molecular Weight (g/mol) | Solubility | Application Scope |
---|---|---|---|---|
Benzyl-PEG6 | 6 | 328.4 | Moderate | Small-molecule conjugates |
Benzyl-PEG36 | 36 | 1,694.03 | High | PROTACs, biologics |
Industrial and Research Applications
Drug Delivery Systems
Benzyl-PEG36-alcohol is utilized in antibody-drug conjugates (ADCs) and nanoparticle formulations to enhance payload delivery. Its PEGylation reduces opsonization and extends systemic circulation .
Bioconjugation
The terminal alcohol group facilitates covalent attachment to proteins, peptides, and small molecules, enabling modular drug design .
Future Directions and Challenges
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Optimization of PEG Length: Systematic studies to correlate PEG36 with degradation efficiency across diverse targets.
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In Vivo Validation: Assessing pharmacokinetics and toxicity in animal models.
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Novel PROTAC Architectures: Exploring heterofunctional PEG linkers for multi-target degradation.
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